![molecular formula C20H21N5O4 B2362484 3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2194909-85-6](/img/structure/B2362484.png)

3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

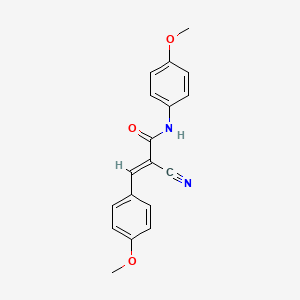

The compound “3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are fused hetero-bicyclic nuclei containing pyridine and pyrimidine rings. They have shown diverse pharmacological activities, particularly anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one synthetic pathway used to obtain these core structures involved a three-step reaction sequence, consisting of S N Ar reaction, Buchwald cross-coupling, and deprotection .

Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidines include S N Ar reaction, Buchwald cross-coupling, and deprotection .

Scientific Research Applications

Antitumor Activity

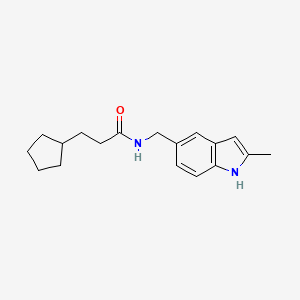

Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antitumor activity. For instance, a series of new morpholinylchalcones were prepared and tested for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Some synthesized compounds demonstrated promising activities, indicating their potential in cancer treatment strategies (Muhammad et al., 2017).

Antimicrobial Activity

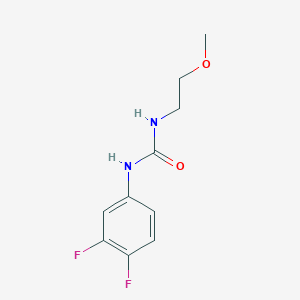

Research has also focused on the antimicrobial properties of compounds with morpholine and pyrimidine derivatives. Novel derivatives synthesized from a base morpholine molecule showed antimicrobial activity against selected bacterial and fungal strains, suggesting these compounds could be developed into effective antimicrobial agents (Majithiya & Bheshdadia, 2022).

Synthesis of Novel Heterocyclic Compounds

The versatility of compounds with morpholine and pyrimidine structures extends to the synthesis of novel heterocyclic systems. Methods have been developed for synthesizing new heterocyclic compounds starting from derivatives similar to the specified chemical, offering potential applications in medicinal chemistry and drug development (Sirakanyan et al., 2018).

Mechanism of Action

Target of Action

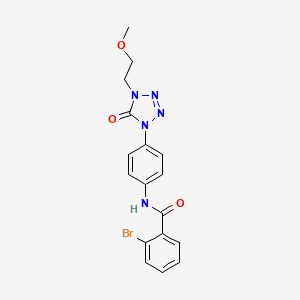

Compounds with similar structures have been actively studied in the field of tyrosine kinase inhibitors (tkis) for the development of drug candidates against diverse types of cancers .

Mode of Action

It’s known that 5,6-dihydropyrido [2,3- d ]pyrimidin-7 (8 h )-ones, a scaffold to which this compound belongs, are very reluctant to dehydrogenate to give c5–c6 unsaturated compounds, usually with higher activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways related to cancer treatment .

Result of Action

Compounds with similar structures have been known to exhibit anti-cancer properties .

properties

IUPAC Name |

3-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c26-17(13-25-15-5-1-2-6-16(15)29-20(25)27)24-7-3-4-14-12-21-19(22-18(14)24)23-8-10-28-11-9-23/h1-2,5-6,12H,3-4,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCGVSGACDRHJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)CN3C4=CC=CC=C4OC3=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)